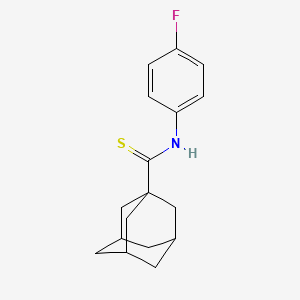
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a thiolane-11-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of less toxic reagents and improved yields are common goals in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-11-dione moiety to thiolane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(4-fluorophenyl)piperazin-1-yl]-1lambda6-thiolane-11-dione involves its interaction with sigma-2 receptors. These receptors are involved in various cellular processes, including apoptosis and metabolic regulation . The compound’s binding to sigma-2 receptors can induce cell death in tumor cells, linking it to apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(4-Fluorphenyl)piperazin kann mit anderen Verbindungen verglichen werden, die ähnliche strukturelle Merkmale oder biologische Aktivitäten aufweisen:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamidether: Diese Verbindungen enthalten ebenfalls den Dioxidotetrahydrothiophenring und wurden als GIRK-Kanalaktivatoren untersucht.
Fluorphenylsubstituierte Piperazine: Diese Verbindungen teilen den Piperazinring mit einer Fluorphenylgruppe und wurden auf ihr Potenzial in der pharmazeutischen Chemie untersucht.
Sulfonhaltige Heterocyclen: Verbindungen mit Sulfongruppen in heterocyclischen Ringen sind aufgrund ihrer Stabilität und Reaktivität in verschiedenen chemischen und biologischen Zusammenhängen von Interesse.
Eigenschaften
Molekularformel |
C14H19FN2O2S |
|---|---|
Molekulargewicht |
298.38 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H19FN2O2S/c15-12-1-3-13(4-2-12)16-6-8-17(9-7-16)14-5-10-20(18,19)11-14/h1-4,14H,5-11H2 |
InChI-Schlüssel |
DIEMLVRHXIZQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11073743.png)

![1-[3-(Phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11073761.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)

![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B11073772.png)

methanone](/img/structure/B11073783.png)
![3-{[(4-Methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11073794.png)
![5-(3-Chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11073799.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B11073816.png)
